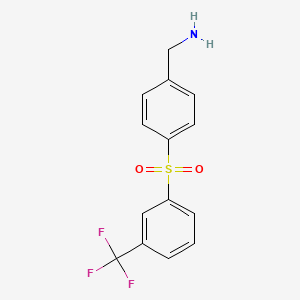
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine
Overview
Description
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also referred to as TFMSPh-MeNH2, and it is a derivative of benzene.
Scientific Research Applications
Photoluminescent and Thermal Properties
Research has explored the synthesis and properties of zinc(II) 4′-phenyl-terpyridine compounds. These compounds, including [Zn(OSO2CF3)2L(H2O)], have been characterized by various methods like NMR, IR, and fluorescence spectroscopies, and show interesting photoluminescent properties in solid and solution states. They also exhibit specific thermal decomposition processes (Ma, Lu, Liang, & Pombeiro, 2013).
Catalytic Applications
A study on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involve 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, highlighted their catalytic applications. These compounds have shown good activity and selectivity in specific catalytic processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Synthesis and Decomposition
The synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and related compounds have been studied. These investigations contribute to a deeper understanding of the chemical properties and reactions of these compounds (Zhu & Desmarteau, 1993).
Polymer Film Properties
Research on semi-aromatic polyimide films derived from aromatic diamines, including those with trifluoromethyl and sulfonyl groups, has been conducted. These polymers show excellent solubility, high thermal stabilities, and good mechanical properties. The optical transparency of these films is significantly improved compared to traditional aromatic ones (Zhai, Yang, & Fan, 2012).
Properties of Fluorinated Polyimide Films
A study synthesized fluorinated polyimide (PI) films from various monomers, including 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone. These films exhibited excellent optical transmittance and solubility in polar organic solvents. The PI derived from specific anhydrides showed superior optical transparency (Hu Zhi-zhi, 2010).
properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQRRLDEZKHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



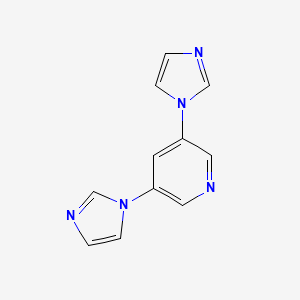

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3236726.png)

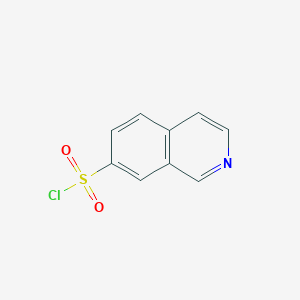

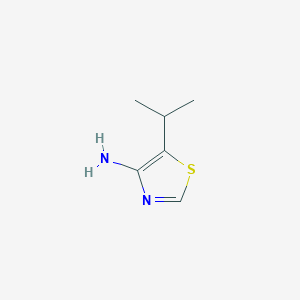

![1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione](/img/structure/B3236780.png)
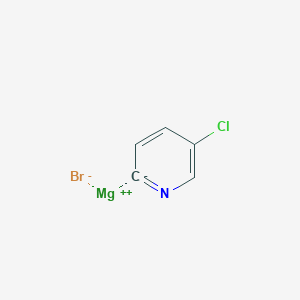
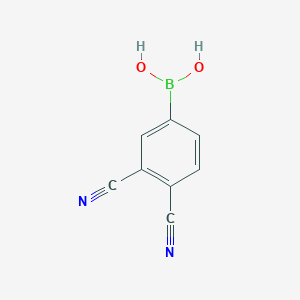
![1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one](/img/structure/B3236797.png)
![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3236800.png)
